molecular formula C6H4Cl2N2O B1421860 2-Chlorooxazolo[5,4-c]pyridine hydrochloride CAS No. 1258650-05-3

2-Chlorooxazolo[5,4-c]pyridine hydrochloride

Cat. No.: B1421860
CAS No.: 1258650-05-3
M. Wt: 191.01 g/mol
InChI Key: AACKTPPTLAURIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with an amine to form an amide intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring. The final product is obtained by treating the oxazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-oxazole derivative, while oxidation can produce an oxazole N-oxide.

Scientific Research Applications

2-Chlorooxazolo[5,4-c]pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme activity and protein interactions.

    Material Science:

    Chemical Synthesis: As an intermediate, it facilitates the construction of more complex heterocyclic systems used in various chemical research projects.

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazole and pyridine rings allows for interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s efficacy and selectivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorooxazole: A simpler analog with only the oxazole ring.

    2-Chloropyridine: Contains only the pyridine ring.

    Oxazolo[4,5-b]pyridine: A structural isomer with a different ring fusion pattern.

Uniqueness

2-Chlorooxazolo[5,4-c]pyridine hydrochloride is unique due to its fused ring system, which combines the properties of both oxazole and pyridine. This fusion enhances its chemical reactivity and potential for diverse applications compared to simpler analogs. The presence of the chlorine atom also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

2-chloro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACKTPPTLAURIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(O2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679077
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-05-3
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-[1,3]oxazolo[5,4-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 2
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 4
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 5
2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 6
2-Chlorooxazolo[5,4-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.